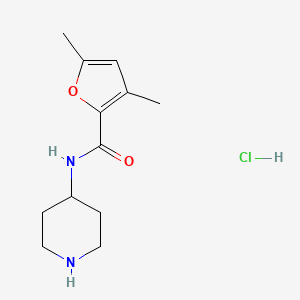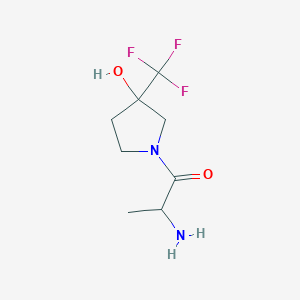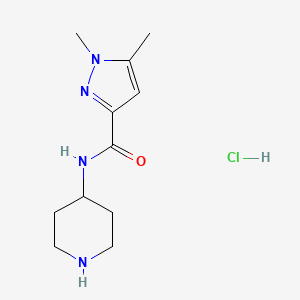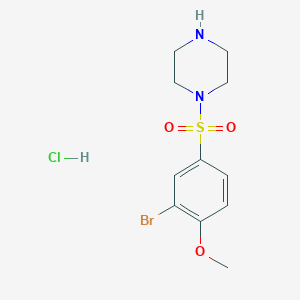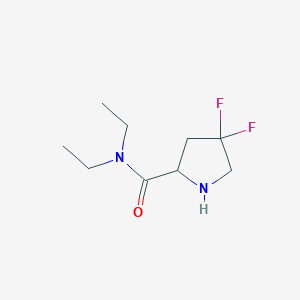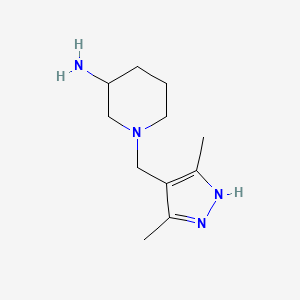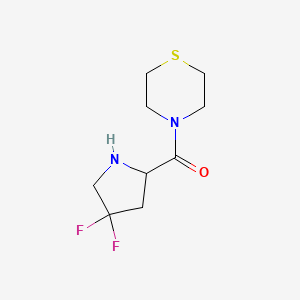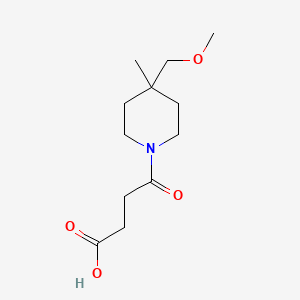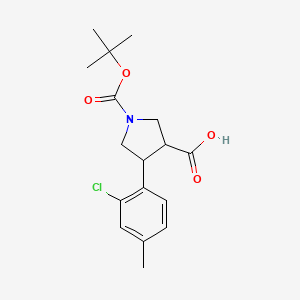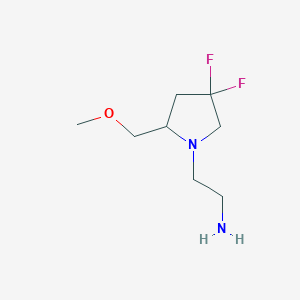
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C8H16F2N2O and a molecular weight of 194.22 g/mol. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Applications De Recherche Scientifique
Ethylene Oligomerization Catalysts
Nickel(II) complexes chelated by (amino)pyridine ligands, derived from reductions of related imine compounds, have been studied for their potential as ethylene oligomerization catalysts. These studies include experimental investigations and density functional theory studies to understand the reactivity trends and influence of complex structure on the ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Enantioselective Fluorodehydroxylation
The compound "(S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride" has been highlighted as an effective enantioselective fluorodehydroxylating agent. This highlights the role of similar structures in synthesizing homochiral aminofluorosulphuranes, which are stable and effective for specific chemical transformations (Hann & Sampson, 1989).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including those involving pyrrolidin-1-yl groups, are fundamental in synthesizing biological molecules such as heme and chlorophyll. The extensive delocalization of nitrogen electrons accounts for the aromatic character and lack of basicity in pyrrole systems. Pyrrolidinones, a type of pyrrole derivative, are prepared via reactions involving lactone and amine at high temperatures and find applications as intermediates, wetting agents, and solvents (Anderson & Liu, 2000).
Palladium(II) Complexes as Catalysts
Palladium(II) complexes of (pyridyl)imine ligands, including those related to the compound of interest, serve as catalysts for the methoxycarbonylation of olefins. These complexes form active catalysts for producing linear and branched esters, showing the importance of complex structure and olefin chain length on catalytic behavior (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Propriétés
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O/c1-13-5-7-4-8(9,10)6-12(7)3-2-11/h7H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYJYMMVMQWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)
